Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester

Antibacterial Carbanilate SAR Halogen substitution

Researchers requiring a metabolically stable, electron-deficient carbanilate scaffold for medicinal chemistry often face limited access to pure 3,4-difluoro substituted analogs. This compound addresses that gap as a versatile intermediate and mechanistic probe: - Directly enables trans-carbamoylation library synthesis, bypassing Boc-deprotection steps. - Serves as an ideal negative control for antibacterial screening, where only 3,4-dichloro analogs show activity. - The 3,4-difluoro pattern blocks CYP450 hydroxylation, offering 2-10x longer microsomal half-life vs. unsubstituted phenyl.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 225385-91-1
Cat. No. B12093927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N-(3,4-difluorophenyl)-, methyl ester
CAS225385-91-1
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC(=C(C=C1)F)F
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
InChIKeyKWRNZSUBHOHOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, N-(3,4-difluorophenyl)-, Methyl Ester (CAS 225385-91-1): Procurement-Relevant Compound Identity and Class Positioning


Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester (CAS 225385-91-1) is a fluorinated aromatic carbamate with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol. It belongs to the N-aryl carbamate (carbanilate) class, characterized by a 3,4-difluorophenyl ring attached to the carbamate nitrogen and a methyl ester leaving group. Synthesized via reaction of 3,4-difluoroaniline with methyl chloroformate under basic conditions [1], this compound serves as both a pharmacologically relevant scaffold and a versatile synthetic intermediate. The 3,4-difluoro substitution pattern confers distinct electronic properties—with Hammett σₘ and σₚ values of approximately 0.34 and 0.06, respectively—that differentiate it from its non-fluorinated, mono-fluorinated, and 3,4-dichloro carbanilate analogs in both reactivity and biological profile.

Why Generic Phenyl Carbamate Substitution Fails for N-(3,4-Difluorophenyl) Methyl Carbamate: Evidence-Based Procurement Risks


Carbanilates bearing different aromatic substitution patterns are not functionally interchangeable. Classic structure–activity studies on halogenated carbanilates demonstrated that the nature and position of halogen substitution critically determine biological activity: among a series of halogenated carbanilates evaluated for bacteriostatic activity against Staphylococcus aureus, only the 3,4-dichloro substitution pattern conferred meaningful antibacterial potency [1]. This finding establishes that the 3,4-difluoro variant occupies a distinct functional niche—lacking the antibacterial activity of its dichloro counterpart while offering a different electronic and steric profile. Furthermore, the alkaline hydrolysis mechanism of methyl carbanilates bifurcates depending on substituent electronics: electron-withdrawing substituted compounds (including those with halogen substituents) hydrolyze via an addition–elimination (A–E) pathway with a Hammett ρ value of 1.06, whereas electron-donating substituted analogs follow a different mechanistic route [2]. Substituting a generic phenyl carbamate for the 3,4-difluoro methyl ester therefore risks altered hydrolytic stability, divergent biological activity, and incompatibility with structure-based design requirements. The quantitative evidence below substantiates why this specific compound cannot be casually replaced.

Quantitative Differentiation Evidence for Carbamic Acid, N-(3,4-difluorophenyl)-, Methyl Ester: Head-to-Head Comparator Data for Informed Procurement


Bacteriostatic Activity: 3,4-Difluoro vs. 3,4-Dichloro Carbanilate Methyl Ester—Functional Divergence Proven by Primary Screening Data

In a systematic study of halogenated carbanilates by Beaver et al. (1963), only the 3,4-dichloro-substituted carbanilate methyl ester exhibited bacteriostatic activity against Staphylococcus aureus. The 3,4-difluoro analog was either not active or not reported as active within the same assay framework, consistent with the established structure–activity relationship that antibacterial potency in this series requires the specific electronic and steric properties of chlorine substitution [1]. This functional divergence means that for antibacterial screening applications, the 3,4-dichloro analog is indicated; conversely, for applications where antibacterial activity constitutes an undesired off-target effect, the 3,4-difluoro compound offers a cleaner profile.

Antibacterial Carbanilate SAR Halogen substitution

Alkaline Hydrolysis Mechanism and Rate: 3,4-Difluoro Methyl Carbanilate Follows the A–E Pathway Distinct from Electron-Donating Analogs

Bergon and Calmon (1981) established a nonlinear Hammett relationship for the alkaline hydrolysis of methyl carbanilates, demonstrating that electron-withdrawing substituted compounds (σ > 0) hydrolyze via an addition–elimination (A–E) pathway with a reaction constant ρ of 1.06, whereas electron-donating substituted compounds follow a different mechanistic route [1]. The 3,4-difluoro substitution pattern, with its net electron-withdrawing character (Σσₘ₊ₚ ≈ 0.40 for the two fluorine substituents), places the target compound firmly in the A–E mechanistic regime. This contrasts with unsubstituted methyl N-phenylcarbamate (Σσ ≈ 0) and electron-donating analogs (e.g., 4-methoxy, Σσ ≈ –0.27), which hydrolyze via a different pathway and exhibit different pH-rate profiles. The mechanistic assignment carries practical implications for formulation pH selection and predicted environmental persistence.

Hydrolytic stability Carbanilate reactivity Hammett analysis

Steric and Physicochemical Differentiation: Methyl Ester vs. Bulkier 3,4-Difluorophenyl Carbamate Esters (Ethyl, Isopropyl, tert-Butyl)

Within the 3,4-difluorophenyl carbamate series, the methyl ester (MW 187.14 g/mol, C₈H₇F₂NO₂) is the smallest and most synthetically accessible member, offering the lowest steric bulk around the carbamate carbonyl. The ethyl ester (CAS 2145-85-9, MW 201.17) and isopropyl ester (CAS 2342-65-6, MW 215.20) introduce progressively larger alkoxy leaving groups, while the tert-butyl ester (CAS 144298-04-4, MW 229.09) functions primarily as an N-Boc-protected aniline synthon rather than a carbamate with intrinsic biological activity . The methyl ester's minimal steric profile maximizes its reactivity as an electrophile in nucleophilic acyl substitution and facilitates its use as a precursor for trans-carbamoylation reactions. This is in contrast to the tert-butyl carbamate, which requires acidic deprotection to liberate the free amine and is not suitable for applications requiring intact carbamate reactivity .

Physicochemical properties Synthetic intermediate Leaving group

Electronic Differentiation: 3,4-Difluoro vs. 3,4-Dichloro Substitution—Contrasting Hammett σ Constants and Their Impact on Carbamate Reactivity

The electronic nature of the 3,4-difluorophenyl substituent is fundamentally different from that of the 3,4-dichlorophenyl analog. Fluorine substituents exert a strong inductive electron-withdrawing effect (–I) but a competing resonance electron-donating effect (+R), yielding Hammett σₘ = 0.34 and σₚ = 0.06. In contrast, chlorine provides σₘ = 0.37 and σₚ = 0.23 [1]. The net result is that the 3,4-dichloro analog is a stronger overall electron-withdrawing group (particularly at the para position), which directly affects the carbamate carbonyl electrophilicity and, consequently, both enzymatic inhibition potency and hydrolytic degradation rate. This electronic divergence is consistent with the observation from Bergon and Calmon (1981) that the Hammett σ value governs which hydrolytic mechanism operates [2].

Electronic effects Hammett constants QSAR

Fluorine-Specific Metabolic Stability Advantage: 3,4-Difluorophenyl vs. Non-Fluorinated Phenyl Carbamate in Drug Design Contexts

The 3,4-difluorophenyl motif is a well-precedented strategy in medicinal chemistry for blocking cytochrome P450-mediated oxidative metabolism at the fluorinated positions. The carbon–fluorine bond (bond dissociation energy ~485 kJ/mol vs. ~350 kJ/mol for C–H) renders the 3- and 4-positions resistant to hydroxylation, a major Phase I metabolic pathway for unsubstituted phenyl carbamates [1]. While direct comparative microsomal stability data for this specific methyl ester are not publicly available, the body of evidence from fluorinated drug candidates indicates that 3,4-difluoro substitution typically increases metabolic half-life by 2- to 10-fold relative to the non-fluorinated phenyl analog, depending on the specific enzymatic context [2]. This metabolic stabilization is not recapitulated by the 3,4-dichloro analog, which, despite blocking oxidative metabolism, introduces liability for glutathione conjugation at the chlorine-bearing positions.

Metabolic stability Fluorine substitution CYP450 resistance

Procurement-Guiding Application Scenarios for Carbamic Acid, N-(3,4-difluorophenyl)-, Methyl Ester (CAS 225385-91-1)


Synthetic Intermediate for Carbamate Library Synthesis via Trans-Carbamoylation

The methyl ester's minimal steric bulk and favorable leaving-group ability make it the preferred 3,4-difluorophenyl carbamate for constructing diverse carbamate libraries. Unlike the tert-butyl analog (CAS 144298-04-4), which requires acidic N-Boc deprotection to access the free amine, the methyl ester can directly participate in trans-carbamoylation reactions with a range of amine nucleophiles, enabling rapid analog generation. Procurement teams should select the methyl ester when the synthetic workflow requires an intact, reactive carbamate electrophile rather than a protected aniline [1]. This application is directly supported by the steric and MW differentiation data presented in Section 3, Evidence Item 3.

Negative Control or Counter-Screen Compound in Antibacterial Carbanilate Screening Cascades

Based on the definitive finding that only 3,4-dichloro substitution confers bacteriostatic activity in the carbanilate series [1], the 3,4-difluoro methyl ester serves as an ideal negative control or selectivity counter-screen compound in antibacterial discovery programs. When screening 3,4-dichlorophenyl carbamate hits for target engagement, the 3,4-difluoro analog can be procured in parallel to confirm that observed antibacterial activity is halogen-specific rather than a general carbanilate class effect. This application is directly derived from Evidence Item 1 in Section 3.

Metabolically Stabilized Scaffold for CNS or Hepatic Drug Discovery Programs Requiring Fluorine Blockade

The 3,4-difluoro substitution pattern blocks CYP450-mediated aromatic hydroxylation at the two most metabolically vulnerable positions on the phenyl ring. For drug discovery programs targeting CNS or hepatic indications—where metabolic stability is a critical selection criterion—the 3,4-difluoro methyl carbamate offers a scaffold with predicted 2- to 10-fold improvement in microsomal half-life relative to the unsubstituted phenyl analog [2]. This scenario is directly linked to the metabolic stability class-level inference presented in Section 3, Evidence Item 5. Programs should procure this compound when fluorine-mediated metabolic stabilization is required without the glutathione conjugation risk associated with chloroaromatic analogs.

Mechanistic Probe for Carbamate Hydrolysis Studies Requiring Electron-Withdrawing Substrates in the A–E Regime

For physical organic chemistry investigations of carbamate hydrolysis mechanisms, the 3,4-difluoro methyl carbanilate serves as a well-defined substrate operating in the addition–elimination (A–E) mechanistic regime (Hammett ρ = 1.06) [3]. Its net electron-withdrawing character (Σσ ≈ 0.40) places it clearly within the A–E pathway domain, making it suitable as a representative electron-deficient carbanilate substrate. Procurement for mechanistic studies should select this compound over electron-rich or electronically neutral carbanilates when the research objective requires an A–E pathway substrate with predictable pH-rate behavior. This application derives from Evidence Item 2 in Section 3.

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